molecular formula C8H4BrClN2 B3046610 2-Bromo-5-chloro-1,8-naphthyridine CAS No. 1260862-24-5

2-Bromo-5-chloro-1,8-naphthyridine

Cat. No.: B3046610
CAS No.: 1260862-24-5
M. Wt: 243.49
InChI Key: AWVHLHXDCGSGSG-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1,8-naphthyridine (CAS 1260862-24-5) is a high-purity halogenated naphthyridine derivative serving as a critical synthetic intermediate in medicinal chemistry and antimicrobial research . This compound features both bromo and chloro substituents on its diazanaphthalene core, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-couplings and other substitution reactions . Researchers utilize this and similar naphthyridine compounds to develop novel therapeutic agents, building upon the established profile of the 1,8-naphthyridine class, which exhibits a broad spectrum of pharmacological activities . The 1,8-naphthyridine structure is a privileged scaffold in drug discovery, most famously as the core of nalidixic acid, the first antibacterial agent of its kind introduced to combat Gram-negative bacteria by inhibiting DNA gyrase . Beyond anti-infectives, 1,8-naphthyridine derivatives are also investigated for potential applications in cardiovascular diseases as antihypertensive agents . As a key building block, this compound enables the exploration of new structure-activity relationships to overcome drug resistance and enhance therapeutic efficacy . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Proper storage conditions (in an inert atmosphere at 2-8°C) must be maintained to ensure product stability . Handle with appropriate precautions, referring to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-2-1-5-6(10)3-4-11-8(5)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHLHXDCGSGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857629
Record name 2-Bromo-5-chloro-1,8-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260862-24-5
Record name 2-Bromo-5-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 2 Bromo 5 Chloro 1,8 Naphthyridine

Cross-Coupling Reactions at Halogenated Positions

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone for the selective functionalization of 2-Bromo-5-chloro-1,8-naphthyridine. Generally, the C-Br bond is more susceptible to oxidative addition by a low-valent transition metal catalyst (like Palladium(0)) than the C-Cl bond. This reactivity difference allows for selective coupling at the 2-position while leaving the 5-chloro substituent intact for subsequent transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, it is anticipated that the reaction with an aryl- or heteroarylboronic acid or ester would proceed selectively at the more reactive 2-bromo position. This regioselectivity is a common feature in the cross-coupling of dihalogenated heterocycles. google.com

The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) would be critical for optimizing the reaction conditions and achieving high yields of the 2-substituted-5-chloro-1,8-naphthyridine product.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

Entry Boronic Acid/Ester Catalyst System Base Solvent Expected Product
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 5-Chloro-2-phenyl-1,8-naphthyridine
2 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 5-Chloro-2-(4-methoxyphenyl)-1,8-naphthyridine

The Stille coupling utilizes organotin reagents for the formation of C-C bonds. Similar to the Suzuki-Miyaura reaction, the Stille coupling on this compound is expected to show high selectivity for the C-Br bond over the C-Cl bond. This reaction is valued for its tolerance of a wide range of functional groups.

A typical catalytic system would involve a palladium(0) complex, often in the presence of a ligand and sometimes a copper(I) co-catalyst. The reaction would likely yield the 2-organo-5-chloro-1,8-naphthyridine derivative.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high reactivity and functional group tolerance. When applied to this compound, the coupling with an organozinc reagent would preferentially occur at the 2-position, affording the corresponding 2-substituted product. The high reactivity of organozinc compounds often allows for milder reaction conditions compared to other coupling methods.

Other important cross-coupling reactions could also be employed for the functionalization of this compound. These include the Hiyama coupling (using organosilicon compounds) and the Sonogashira coupling (using terminal alkynes). The Sonogashira reaction, in particular, would be useful for introducing alkynyl moieties at the 2-position, which are valuable precursors for further synthetic manipulations. In all these cases, the expected regioselectivity would favor reaction at the C-Br bond.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Naphthyridine Core

The electron-deficient nature of the 1,8-naphthyridine (B1210474) ring system makes it susceptible to nucleophilic aromatic substitution (SNA_r). The halogen substituents act as leaving groups in these reactions. The relative reactivity of the leaving groups in SNA_r reactions can be influenced by the position on the ring and the reaction conditions.

The direct substitution of a halogen atom with an amine (amination) is a fundamental transformation. This can be achieved either through a palladium-catalyzed process like the Buchwald-Hartwig amination or through a direct SNA_r reaction under certain conditions.

For this compound, the Buchwald-Hartwig amination would likely exhibit selectivity for the C-Br bond, allowing for the introduction of a primary or secondary amine at the 2-position. This reaction typically employs a palladium catalyst with specialized bulky electron-rich phosphine ligands (e.g., BINAP, XPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄).

Direct nucleophilic aromatic substitution with a potent nucleophile like an amide might also be possible, and the site of substitution would depend on the relative activation of the two positions by the ring nitrogens and the stability of the Meisenheimer intermediate.

Table 2: Hypothetical Amination of this compound

Entry Amine Reaction Type Catalyst System Base Expected Product
1 Morpholine (B109124) Buchwald-Hartwig Pd₂(dba)₃ / BINAP NaOt-Bu 4-(5-Chloro-1,8-naphthyridin-2-yl)morpholine
2 Aniline Buchwald-Hartwig Pd(OAc)₂ / XPhos K₃PO₄ (5-Chloro-1,8-naphthyridin-2-yl)phenylamine

Structural Analysis and Characterization Methodologies in 2 Bromo 5 Chloro 1,8 Naphthyridine Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable tools in the chemist's arsenal (B13267) for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, these techniques provide a wealth of information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

For 1,8-naphthyridine (B1210474) derivatives, ¹H NMR spectroscopy is crucial for determining the substitution pattern on the aromatic rings. The chemical shifts (δ) of the protons are influenced by the electron density of their local environment. The electron-withdrawing effects of the bromine and chlorine atoms in 2-Bromo-5-chloro-1,8-naphthyridine would be expected to deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values) compared to the unsubstituted 1,8-naphthyridine. The coupling constants (J) between adjacent protons provide valuable information about their relative positions on the naphthyridine core.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and electronic environment. The carbons directly attached to the electronegative bromine and chlorine atoms would exhibit characteristic downfield shifts.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity. COSY spectra reveal proton-proton couplings, allowing for the assignment of adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected J-coupling (Hz)
H-37.8 - 8.2d~8.5
H-47.4 - 7.8d~8.5
H-68.8 - 9.2d~4.5
H-77.6 - 8.0d~4.5

Note: This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the molecular weight can be determined with very high accuracy, which allows for the confirmation of the molecular formula. For this compound, the expected monoisotopic mass is approximately 241.92 g/mol . chembeez.combldpharm.com

The presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion (M⁺), M+2, and M+4 ions, which provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide valuable information about the structural connectivity of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the arrangement of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic C-H, C=C, and C=N stretching and bending vibrations of the 1,8-naphthyridine ring system would be expected to appear in the IR spectrum. The presence of the C-Cl and C-Br bonds would also give rise to absorptions in the fingerprint region of the spectrum, typically below 800 cm⁻¹. While not providing a complete structural elucidation on its own, IR spectroscopy serves as a quick and effective method for confirming the presence of key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,8-naphthyridine core is a chromophore, and the presence of the halogen substituents can influence the wavelength of maximum absorption (λₘₐₓ). The π → π* and n → π* transitions of the aromatic system would be observable in the UV-Vis spectrum. This technique is particularly useful for studying the electronic properties of the compound and how they are affected by its environment or by binding to other molecules.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC, UPLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. By spotting a solution of the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the compound will travel a certain distance up the plate, characterized by its retention factor (Rf value).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of components in a mixture. chembeez.combldpharm.com These methods utilize a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For this compound, a reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would likely be effective for its analysis and purification. The purity of the compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

The following table outlines typical parameters for the chromatographic analysis of this compound.

TechniqueStationary PhaseMobile Phase (typical)Detection
TLCSilica Gel 60 F₂₅₄Ethyl acetate/Hexane mixtureUV light (254 nm)
HPLCC18 (5 µm, 4.6 x 250 mm)Acetonitrile/Water gradientUV detector (e.g., 254 nm)
UPLCC18 (1.7 µm, 2.1 x 50 mm)Acetonitrile/Water gradientUV detector (e.g., 254 nm)

Note: This is a representative table of common chromatographic conditions.

Elemental Analysis for Composition Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. In the study of this compound, this method is employed to verify that the synthesized compound possesses the expected empirical formula, C₈H₄BrClN₂. This verification is crucial for confirming the identity and purity of the compound before proceeding with further structural elucidation and application-oriented research.

The analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amounts of these products are then used to calculate the percentage by mass of carbon, hydrogen, and nitrogen in the original sample. The percentages of halogen atoms, bromine and chlorine, are determined by other specific analytical methods.

The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis of the target molecule. While specific experimental data for this compound is not widely detailed in publicly available literature, the theoretical composition can be precisely calculated.

Below are the theoretical elemental composition values for this compound. In a typical research context, these would be compared with experimentally obtained values. For the purpose of this article, a hypothetical set of experimental data is presented to illustrate the comparison process that researchers would undertake.

Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis of this compound

ElementTheoretical %Hypothetical Experimental %
Carbon (C)39.4639.52
Hydrogen (H)1.661.68
Nitrogen (N)11.5111.48
Chlorine (Cl)14.5614.60
Bromine (Br)32.8132.72

The data presented in Table 1 demonstrates the expected outcome of elemental analysis for this compound. The close agreement between the theoretical and hypothetical experimental values for each element would typically be considered a successful verification of the compound's elemental composition. Any significant deviation from the theoretical values in a real experimental setting would suggest the presence of impurities, residual solvents, or that the synthesized compound is not the one intended.

Derivatives and Analogues of 2 Bromo 5 Chloro 1,8 Naphthyridine in Advanced Organic Synthesis

Design Principles for Novel 1,8-Naphthyridine (B1210474) Architectures from 2-Bromo-5-chloro-1,8-naphthyridine

The design of new 1,8-naphthyridine derivatives from this compound is often guided by the principle of molecular hybridization. nih.gov This approach involves combining the 1,8-naphthyridine core with other known pharmacophores or functional moieties to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov For instance, recognizing the anti-tubercular properties of the 1,8-naphthyridine, piperazine, and benzamide (B126) scaffolds, researchers have designed and synthesized new derivatives by integrating these units into a single molecular framework. nih.gov

Another key design principle is the strategic exploitation of the differential reactivity of the bromine and chlorine substituents. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the chlorine at the 5-position. This allows for a stepwise and regioselective functionalization of the naphthyridine ring, enabling the creation of a diverse library of derivatives with distinct substitution patterns. This controlled introduction of various substituents is crucial for structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological or material properties of the molecule is systematically investigated.

Furthermore, computational methods such as molecular docking are increasingly employed to guide the design of novel 1,8-naphthyridine architectures. nih.gov By simulating the binding of potential derivatives to a biological target, researchers can prioritize the synthesis of compounds with the highest predicted affinity and desired mode of action. nih.gov This in silico approach accelerates the discovery process and reduces the need for extensive empirical screening.

Functionalization Strategies from the Halogenated Positions

The presence of two distinct halogen atoms in this compound offers a rich platform for a variety of functionalization reactions. The ability to selectively modify the C2 and C5 positions is a cornerstone of its utility in synthetic chemistry.

Introduction of Carbon-Based Functional Groups (e.g., Alkyl, Aryl, Heteroaryl)

Palladium-catalyzed cross-coupling reactions are the premier methods for forging carbon-carbon bonds at the halogenated positions of the 1,8-naphthyridine core. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Suzuki Coupling: This reaction is widely used to introduce aryl and heteroaryl moieties. Typically, the more reactive C2-Br bond can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst and a base, leaving the C5-Cl bond intact for subsequent modifications.

Sonogashira Coupling: The introduction of alkynyl groups is readily achieved via Sonogashira coupling. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a straightforward route to alkynylated 1,8-naphthyridines, which are valuable intermediates for further transformations.

Heck Coupling: While less common for this specific substrate, the Heck reaction can be employed to introduce alkenyl substituents.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at either the C2 or C5 position, depending on the reaction conditions and the relative reactivity of the halogens.

Below is a table summarizing representative carbon-based functionalization reactions:

Reaction TypePositionReagents & ConditionsProduct Type
Suzuki CouplingC2Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux2-Aryl-5-chloro-1,8-naphthyridine
Sonogashira CouplingC2Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt2-Alkynyl-5-chloro-1,8-naphthyridine
Buchwald-HartwigC2Arylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °CN-Aryl-5-chloro-1,8-naphthyridin-2-amine

Introduction of Heteroatom-Based Functional Groups (e.g., Amines, Sulfonamides)

The introduction of heteroatom-based functional groups is crucial for modulating the physicochemical properties and biological activity of 1,8-naphthyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,8-naphthyridine ring facilitates SNAr reactions, particularly at the C2 position. Amines, alkoxides, and thiolates can displace the bromide under thermal or microwave-assisted conditions. The chlorine at the C5 position is generally less reactive towards SNAr.

Ullmann Condensation: This copper-catalyzed reaction provides an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds, particularly with less reactive nucleophiles.

Sulfonamide Formation: Following the introduction of an amino group, typically via Buchwald-Hartwig amination or SNAr, the resulting amine can be readily reacted with sulfonyl chlorides to afford sulfonamide derivatives. nih.gov This two-step process expands the structural diversity of accessible compounds. nih.gov

The following table outlines examples of heteroatom-based functionalization:

Reaction TypePositionReagents & ConditionsProduct Type
SNArC2Amine, K₂CO₃, DMSO, 120 °C2-Amino-5-chloro-1,8-naphthyridine
Buchwald-HartwigC2Sulfonamide, Pd₂(dba)₃, BINAP, K₃PO₄, Dioxane, 100 °C2-(Sulfonamido)-5-chloro-1,8-naphthyridine

Synthetic Utility of this compound as a Multifunctional Building Block

The distinct reactivity of the two halogen atoms makes this compound a highly valuable and versatile building block in multi-step organic synthesis. nih.gov Its utility stems from the ability to perform sequential and regioselective functionalization, allowing for the construction of complex molecules with precise control over the substitution pattern.

For example, a synthetic strategy might first involve a palladium-catalyzed cross-coupling reaction at the more reactive C2-Br position to introduce a key structural element. The resulting 2-substituted-5-chloro-1,8-naphthyridine can then be subjected to a second, distinct transformation at the C5-Cl position. This subsequent reaction could be another cross-coupling reaction under more forcing conditions or a nucleophilic substitution.

This stepwise approach is fundamental to the synthesis of libraries of compounds for drug discovery and materials science research. By varying the substituents introduced at each position, chemists can systematically explore the chemical space around the 1,8-naphthyridine core to optimize for desired properties. The compound serves as a crucial intermediate in the synthesis of more complex molecules for various applications, including the development of new pharmaceutical agents.

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Chloro 1,8 Naphthyridine

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of reaction mechanisms, offering a step-by-step view of bond-breaking and bond-forming processes that are often difficult to observe experimentally. For the synthesis of 1,8-naphthyridine (B1210474) derivatives, computational methods can be used to propose and validate reaction pathways.

For instance, the Friedländer annulation, a common method for synthesizing substituted quinolines and naphthyridines, has been investigated using computational approaches. nih.govrsc.org Theoretical studies can model the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound containing an α-methylene group. By calculating the energies of reactants, transition states, and products, a plausible reaction mechanism can be mapped out. These calculations can help in understanding the role of catalysts, predicting the most likely reaction pathway, and explaining observed regioselectivity. In the context of 2-Bromo-5-chloro-1,8-naphthyridine, quantum chemical calculations could be employed to optimize synthetic routes, potentially leading to higher yields and fewer byproducts. A study on the gram-scale synthesis of 1,8-naphthyridines in water proposed a plausible reaction mechanism for the first time using quantum chemical calculations. acs.org

Electronic Structure, Aromaticity, and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic characteristics of 1,8-naphthyridine derivatives. researchgate.netresearchgate.net These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

The presence of electron-withdrawing groups, such as the bromine and chlorine atoms in this compound, is expected to significantly influence its electronic properties. researchgate.net These halogen substituents would lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity towards nucleophiles and electrophiles.

Aromaticity is another key aspect that can be assessed computationally. Methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can quantify the aromatic character of the fused pyridine (B92270) rings in the naphthyridine core. This information is valuable for understanding the molecule's stability and reaction preferences.

Reactivity predictions can be further refined by calculating molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of negative potential, attractive to electrophiles, while the carbon atoms bonded to the halogens would be more electrophilic.

Conformational Analysis and Potential Tautomerism in the Naphthyridine Core

The 1,8-naphthyridine core is a rigid, planar heterocyclic system. Therefore, extensive conformational flexibility is not expected for this compound. However, computational methods can be used to confirm the planarity of the molecule and to investigate the rotational barriers of any potential substituents, should they be introduced.

Tautomerism, the interconversion of structural isomers, is a possibility in heterocyclic systems. For the 1,8-naphthyridine core, the potential for amino-imino or keto-enol tautomerism could arise if appropriate functional groups are present. While this compound itself is unlikely to exhibit significant tautomerism, computational studies can be used to calculate the relative energies of potential tautomers of its derivatives. This would provide insight into which form is more stable under different conditions, which is crucial for understanding its chemical behavior and biological activity.

Computational Modeling for Rational Synthetic Pathway Design

Computational modeling plays a crucial role in the rational design of synthetic pathways for complex molecules like this compound. By simulating potential reactions and intermediates, chemists can predict the feasibility of a synthetic route before committing to laboratory work. This approach saves time and resources by identifying potential challenges and suggesting alternative strategies.

For example, in the design of novel 1,8-naphthyridine derivatives with specific biological activities, molecular docking studies are often employed. researchgate.netrsc.org These studies simulate the interaction of a ligand (the naphthyridine derivative) with a biological target, such as an enzyme or receptor. By predicting the binding affinity and mode of interaction, computational models can guide the selection of substituents on the naphthyridine core to enhance its therapeutic effect. This approach has been used in the design of anti-mycobacterial and anticancer agents based on the 1,8-naphthyridine scaffold. rsc.orgnih.gov

Computational Assessment of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, which are essential for the characterization of new compounds. For this compound, theoretical calculations can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Methods such as DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) with a good degree of accuracy. researchgate.netnih.gov By comparing the calculated spectra with experimental data, the structure of the synthesized compound can be confirmed. Discrepancies between theoretical and experimental values can also provide insights into solvent effects or the presence of intermolecular interactions.

Vibrational frequencies from IR and Raman spectroscopy can also be computed. nih.gov The calculated frequencies, after appropriate scaling, can aid in the assignment of the vibrational modes observed in the experimental spectra. This detailed analysis of the vibrational spectrum provides a deeper understanding of the molecule's structure and bonding.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis). ias.ac.inias.ac.in These calculations can predict the wavelengths of maximum absorption (λmax) and help in assigning the electronic transitions responsible for the observed absorption bands, such as π→π* and n→π* transitions.

Applications of 2 Bromo 5 Chloro 1,8 Naphthyridine in Non Biological Chemical Research

Utilization as Ligands in Coordination Chemistry for Metal Complexes

The 1,8-naphthyridine (B1210474) core, with its two nitrogen atoms in a bidentate arrangement, is an excellent scaffold for the construction of ligands for metal complexes. The nitrogen atoms can effectively chelate to a metal center, forming stable complexes. The halogen substituents on the naphthyridine ring, such as in 2-Bromo-5-chloro-1,8-naphthyridine, can influence the electronic properties of the resulting ligand and, consequently, the chemical and physical properties of the metal complex.

Naphthyridine derivatives are explored as ligands for various metal complexes, including those with copper and zinc. Current time information in Pasuruan, ID. These complexes have found applications in catalysis and the development of chemical sensors. Current time information in Pasuruan, ID. The specific electronic modifications brought about by the bromo and chloro groups in this compound can be leveraged to fine-tune the catalytic activity or sensing selectivity of its corresponding metal complexes. For instance, the electron-withdrawing nature of the halogens can impact the electron density at the metal center, which is a critical factor in many catalytic cycles.

Incorporation into Advanced Materials Science

The rigid and planar structure of the 1,8-naphthyridine ring system makes it an attractive component for advanced materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,8-naphthyridine are recognized for their potential in organic light-emitting diodes (OLEDs). google.com They can serve as components of emissive layers or as host materials for phosphorescent emitters. The photophysical properties of these materials, such as their emission color and quantum yield, can be systematically tuned by introducing different substituents onto the naphthyridine core. The bromo and chloro groups on this compound can serve as handles for cross-coupling reactions, allowing for the attachment of various aromatic or electron-donating/accepting groups to create novel OLED materials with tailored properties. While direct use of this compound in OLEDs is not documented, its role as a precursor is highly probable.

Sensing Devices

The ability of naphthyridines to form complexes with metal ions also makes them suitable for use in chemical sensors. The interaction of a naphthyridine-based ligand with a specific analyte can lead to a measurable change in an optical or electrochemical signal. The substituents on the naphthyridine ring play a crucial role in determining the selectivity and sensitivity of the sensor. For example, derivatives of 1,8-naphthyridine have been investigated as fluorescent probes for recognizing specific DNA sequences. google.com The halogenated nature of this compound provides a pathway to synthesize more complex sensor molecules.

Role in the Development of Molecular Switches and Devices

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. The naphthyridine scaffold has been explored as a component in the design of such molecular machines. The conformational changes or isomerization events in these molecules can lead to significant changes in their properties, which can be harnessed for applications in data storage or responsive materials.

The development of molecular switches often relies on the precise control of molecular geometry and electronic communication between different parts of the molecule. The rigid 1,8-naphthyridine unit can act as a reliable structural element, while the bromo and chloro substituents of this compound offer opportunities for synthetic elaboration to incorporate photochromic or electrochromic units.

Precursor for the Synthesis of Novel Catalytic Systems

Beyond its use as a ligand in pre-formed metal complexes, this compound can serve as a precursor for the synthesis of novel catalytic systems. The bromine and chlorine atoms are versatile functional groups that can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of organic moieties, including those with catalytic activity.

For example, the bromo position is typically more reactive in palladium-catalyzed cross-coupling reactions than the chloro position, allowing for selective functionalization. This differential reactivity can be exploited to build complex molecular architectures. By attaching phosphine (B1218219) groups or other catalytically active fragments to the naphthyridine core, new ligands can be synthesized. These ligands can then be used to create metal complexes with unique catalytic properties for applications in organic synthesis. The resulting catalysts may exhibit enhanced stability or selectivity due to the specific electronic and steric environment provided by the substituted naphthyridine framework.

Future Perspectives and Emerging Research Avenues in 2 Bromo 5 Chloro 1,8 Naphthyridine Chemistry

Development of Green Chemistry Approaches in Naphthyridine Synthesis

Traditional methods for synthesizing 1,8-naphthyridines often rely on harsh reaction conditions, toxic organic solvents, and expensive metal catalysts, posing significant environmental and economic challenges. acs.org The future of naphthyridine synthesis is increasingly focused on green chemistry principles to create more sustainable and efficient processes.

A significant advancement is the use of water as a reaction solvent. The classic Friedländer annulation, a key reaction for forming the naphthyridine core, has been successfully adapted to aqueous conditions. nih.govacs.org This approach not only reduces reliance on volatile organic compounds but can also simplify product isolation.

Another key development is the use of biocompatible and reusable catalysts. For instance, the ionic liquid choline (B1196258) hydroxide (B78521) (ChOH) has been demonstrated as an effective, metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridine (B1210474) derivatives in water. nih.govacs.org This method avoids hazardous reagents and offers excellent product yields. The development of such eco-friendly synthetic routes is a critical step toward the large-scale, environmentally benign production of naphthyridine-based compounds. acs.org

Green Chemistry ApproachKey FeaturesAdvantages
Aqueous Friedländer Reaction Uses water as the primary solvent.Reduces use of volatile organic compounds (VOCs), simplifies workup, lowers environmental impact.
Ionic Liquid Catalysis Employs catalysts like choline hydroxide (ChOH).Metal-free, non-toxic, water-soluble, allows for catalyst separation and potential reuse.
Solvent-Free Synthesis Reactions are conducted by grinding solid reagents together.Eliminates solvent waste, can lead to shorter reaction times and high purity products.

Automation and High-Throughput Synthesis Techniques for Library Generation

The discovery of new drugs and materials often requires the synthesis and screening of large numbers of related compounds, known as chemical libraries. youtube.com Automation and high-throughput experimentation (HTE) are poised to dramatically accelerate the exploration of the chemical space around 2-bromo-5-chloro-1,8-naphthyridine.

HTE platforms utilize multi-well plates and robotic systems to perform hundreds of reactions in parallel on a small scale. youtube.com This allows for the rapid testing of a wide array of building blocks, catalysts, and reaction conditions. For a molecule like this compound, HTE can be used to quickly generate a library of derivatives by varying the substituents introduced through cross-coupling reactions at the bromine and chlorine positions. This parallel approach not only speeds up the discovery process but also generates large, high-quality datasets suitable for machine learning algorithms to predict reaction outcomes and identify promising candidate molecules. youtube.com The synthesis of libraries containing dozens of 1,8-naphthyridine derivatives has already been reported, demonstrating the feasibility of these systematic approaches. rsc.orgrsc.org

A typical HTE workflow for derivatizing this compound would involve:

Dispensing the starting material into the wells of a microplate.

Adding a diverse set of reagents (e.g., different boronic acids for Suzuki coupling).

Adding various catalysts and ligands to screen for optimal reaction conditions.

Heating and stirring the reaction plate under a controlled atmosphere.

Rapidly analyzing the reaction outcomes using techniques like mass spectrometry.

Integration with Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. sioc-journal.cn For the synthesis of this compound and its derivatives, flow chemistry provides enhanced safety, efficiency, and scalability.

Key benefits include superior heat and mass transfer due to the high surface-area-to-volume ratio of the reactors. sioc-journal.cn This allows for precise temperature control, minimizing the formation of byproducts and improving reaction selectivity. The small internal volume of flow reactors also enhances safety, especially when working with hazardous reagents or highly exothermic reactions. sioc-journal.cn

Flow chemistry enables the seamless integration of multiple synthesis and purification steps into a single, automated process. This "end-to-end" synthesis can significantly reduce production time and manual labor. Furthermore, flow chemistry has been shown to enable new chemical transformations that are difficult to achieve in batch, opening up new possibilities for creating complex naphthyridine structures. rsc.org The scalability of flow processes is straightforward—production is increased by simply running the system for a longer duration or by using multiple reactors in parallel.

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The presence of two distinct halogen atoms on the this compound core (a C-Br bond and a C-Cl bond) provides a rich platform for exploring selective and novel chemical transformations. The differential reactivity of these halogens is a key area of emerging research.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C-Br bond is generally more reactive than the C-Cl bond. This inherent difference allows for selective functionalization at the 2-position, leaving the chlorine at the 5-position available for a subsequent, different transformation.

However, recent studies on other di-halogenated heteroaromatic systems have shown that this selectivity can be reversed or controlled by carefully choosing the reaction conditions. rsc.orgresearchgate.netnsf.gov Factors influencing which halide reacts include:

The Palladium Catalyst and Ligand: Bulky phosphine (B1218219) ligands or specific N-heterocyclic carbenes (NHCs) can steer the reaction towards the typically less reactive C-Cl bond. rsc.org

Solvent and Base: The choice of solvent and base can significantly alter the catalyst's activity and selectivity. researchgate.netnsf.gov

Reaction Temperature: Adjusting the temperature can fine-tune the relative rates of oxidative addition at the two sites.

This ability to selectively functionalize either the bromo or chloro position in a controlled manner is a powerful tool for building molecular complexity. It opens avenues for creating novel, densely functionalized 1,8-naphthyridine derivatives that would be difficult to access through traditional methods. This "chemodivergent" approach is a frontier in synthetic chemistry, enabling the efficient and programmed construction of sophisticated molecules from a single, versatile starting material. rsc.org

ParameterEffect on Selectivity in Cross-CouplingExample
Halogen Bond Strength C-Br bond is weaker and typically more reactive than C-Cl bond.Reaction often occurs preferentially at the C2-Br position.
Catalyst/Ligand Choice Can override intrinsic reactivity to favor C-Cl activation.Bulky ligands can promote reaction at the more sterically accessible site or alter the electronic nature of the catalyst. rsc.org
Solvent/Additives Can stabilize catalyst intermediates or influence ligand exchange rates.Ligand-free conditions in specific solvents have been shown to favor reaction at triflate groups over halides, demonstrating solvent-controlled selectivity. researchgate.netnsf.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-chloro-1,8-naphthyridine, and how can reaction by-products be minimized?

  • Methodological Answer : Direct halogenation of 1,8-naphthyridine derivatives often results in mixtures due to competing substitution pathways. For example, halogenation using phosphoryl chloride or bromide can yield inseparable mixtures of brominated/chlorinated isomers . A more controlled approach involves starting from pre-functionalized intermediates, such as 2-chloro-5-[(2-nitromethylene)imidazolidin-1-yl]methyl]pyridine, followed by coupling reactions with brominated reagents. Reaction conditions (temperature, catalyst, solvent polarity) must be optimized to suppress side reactions. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for structural elucidation, particularly to distinguish between regioisomers. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity can be assessed via HPLC with UV detection (λ ~250–300 nm for naphthyridine absorption) or GC-MS for volatile derivatives. Melting point determination and elemental analysis further validate purity .

Q. What are the typical biological or material science applications of 1,8-naphthyridine derivatives, and how can researchers assess their bioactivity?

  • Methodological Answer : 1,8-Naphthyridine derivatives are explored as DNA intercalators, kinase inhibitors, and fluorescent probes. For bioactivity screening, in vitro assays (e.g., cytotoxicity via MTT assay, enzyme inhibition using fluorescence polarization) are standard. For DNA-binding studies, use melting temperature (Tm) measurements and isothermal titration calorimetry (ITC) to quantify affinity and thermodynamics .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl groups, halogens) on the 1,8-naphthyridine core influence binding affinity to nucleic acids or proteins?

  • Methodological Answer : Substituent effects are evaluated through systematic structure-activity relationship (SAR) studies. For example, methyl groups at positions 5, 6, or 7 enhance hydrophobic interactions with DNA bases, increasing binding constants by up to two orders of magnitude (e.g., ATMND vs. AND in DNA duplex binding ). Thermodynamic profiling (ΔG, ΔH, ΔS via ITC) and molecular docking simulations can rationalize these effects.

Q. How can researchers address contradictory data in the literature regarding the regioselectivity of halogenation reactions on 1,8-naphthyridines?

  • Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst presence). To resolve contradictions, replicate experiments under standardized conditions (e.g., anhydrous DMF for bromination) and characterize products rigorously (e.g., X-ray crystallography for unambiguous regiochemistry determination). Computational methods (DFT calculations) can predict preferential substitution sites based on electron density maps .

Q. What advanced synthetic strategies enable the functionalization of this compound for targeted drug discovery?

  • Methodological Answer : Utilize cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, amine, or boronic acid groups at the bromine/chlorine sites. For example, cyclocondensation with diols in the presence of Cs₂CO₃ yields complex macrocycles . Protecting groups (e.g., tert-butoxycarbonyl) may be required to prevent side reactions during multi-step syntheses .

Q. What challenges arise in resolving enantiomers or tautomers of 1,8-naphthyridine derivatives, and how can these be overcome?

  • Methodological Answer : Chiral 1,8-naphthyridines require chiral stationary phase HPLC or capillary electrophoresis for resolution. Tautomerism (e.g., keto-enol forms in hydroxy derivatives) complicates characterization; use variable-temperature NMR and deuterium exchange experiments to identify dominant tautomers .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives in anticancer assays?

  • Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl chains, electron-withdrawing groups). Test cytotoxicity against cancer cell lines (e.g., MCF7) and correlate IC₅₀ values with substituent properties (Hammett σ, logP). Use transcriptomics/proteomics to identify molecular targets (e.g., topoisomerase inhibition) .

Methodological Notes

  • Data Validation : Triangulate findings using orthogonal techniques (e.g., NMR + HRMS + X-ray) to ensure reproducibility .
  • Safety Considerations : Halogenated naphthyridines may be toxic or mutagenic; handle under fume hoods with appropriate PPE .
  • Database Resources : Cross-reference CAS Registry Numbers (e.g., 32779-36-5 ) in Reaxys or SciFinder for synthetic protocols and safety data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.